2-(Tert-butylsulfonyl)benzaldehyde

Purification Solid-phase handling Recrystallization

2-(Tert-butylsulfonyl)benzaldehyde (CAS 118335-02-7) is an ortho-substituted aromatic aldehyde bearing a tert-butylsulfonyl electron-withdrawing group. With a molecular formula C₁₁H₁₄O₃S and molecular weight 226.29 g/mol, this compound belongs to the sulfonylbenzaldehyde class.

Molecular Formula C11H14O3S
Molecular Weight 226.29 g/mol
Cat. No. B12051779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylsulfonyl)benzaldehyde
Molecular FormulaC11H14O3S
Molecular Weight226.29 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C1=CC=CC=C1C=O
InChIInChI=1S/C11H14O3S/c1-11(2,3)15(13,14)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
InChIKeyKNWMZVVKEWFVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butylsulfonyl)benzaldehyde (CAS 118335-02-7): Physicochemical Baseline and Class Identity


2-(Tert-butylsulfonyl)benzaldehyde (CAS 118335-02-7) is an ortho-substituted aromatic aldehyde bearing a tert-butylsulfonyl electron-withdrawing group. With a molecular formula C₁₁H₁₄O₃S and molecular weight 226.29 g/mol, this compound belongs to the sulfonylbenzaldehyde class . It is commercially available at 98% purity as a crystalline solid (mp 123–125 °C) with a predicted boiling point of ~393 °C and density of 1.175 g/cm³ [1]. Its LogP range of 1.6–2.04 places it in a moderate lipophilicity bracket distinct from both its methylsulfonyl and phenylsulfonyl analogs [1].

Why 2-(Tert-butylsulfonyl)benzaldehyde Cannot Be Generically Substituted by Other Sulfonylbenzaldehydes


Although 2-(methylsulfonyl)benzaldehyde and 2-(phenylsulfonyl)benzaldehyde share the ortho-sulfonylbenzaldehyde scaffold, the identity of the S-substituent governs three non-interchangeable properties: (i) melting point and consequent ease of solid-phase purification, (ii) lipophilicity (LogP) dictating partitioning behavior in both synthetic and biological systems, and (iii) the electron-withdrawing strength of the sulfonyl group, which directly controls reactivity in Michael addition, metalation, and condensation chemistries [1][2]. Simply substituting one sulfonylbenzaldehyde for another without accounting for these property shifts risks altered reaction yields, unexpected solubility outcomes, or failed downstream transformations.

Quantitative Differentiation Evidence for 2-(Tert-butylsulfonyl)benzaldehyde vs. Closest Analogs


Melting Point Elevation vs. Methylsulfonyl and Phenylsulfonyl Analogs Enables Recrystallization-Based Purification

2-(Tert-butylsulfonyl)benzaldehyde exhibits a melting point of 123–125 °C, which is approximately 33 °C higher than that of 2-(phenylsulfonyl)benzaldehyde (90–92 °C) [1]. The 2-(methylsulfonyl)benzaldehyde analog is reported as a liquid or low-melting solid with no well-defined melting point available in standard databases . This substantial melting point elevation means the tert-butylsulfonyl derivative is the only member of this comparator set that is reliably a crystalline solid at ambient temperature, enabling straightforward purification by recrystallization rather than requiring column chromatography or distillation.

Purification Solid-phase handling Recrystallization

LogP Differentiation: Tert-butylsulfonyl Confers Intermediate Lipophilicity Between Methyl and Phenyl Analogs

The octanol/water partition coefficient (LogP) of 2-(tert-butylsulfonyl)benzaldehyde is reported as 1.6–2.04 across calculation methods, positioning it between the methylsulfonyl analog (LogP 1.98) and the phenylsulfonyl analog (LogP 3.41) . The tert-butylsulfonyl derivative is approximately 0.4 log units more hydrophilic than the methylsulfonyl analog and approximately 1.8 log units more hydrophilic than the phenylsulfonyl analog. This translates to roughly a 60-fold difference in octanol/water partitioning relative to the phenylsulfonyl compound.

Lipophilicity Drug-likeness Partition coefficient

Electron-Withdrawing Strength Hierarchy: Tert-butylsulfonyl Is a Weaker Activator Than Phenylsulfonyl in Michael Systems

In a systematic structure–reactivity study of amino-protecting groups incorporating a Michael acceptor trigger, Carpino and Philbin (1999) established the following reactivity order for key electron-withdrawing groups: C₆H₅SO₂ > Me₃CSO₂ > COOEt > C₆H₅SO > p-C₆H₄NO₂ [1]. The phenylsulfonyl group was a stronger activator of nucleophilic addition than the tert-butylsulfonyl group. This hierarchy is directly transferable to the sulfonylbenzaldehyde series: the aldehyde group in 2-(tert-butylsulfonyl)benzaldehyde is expected to be less electrophilically activated toward nucleophilic attack compared with 2-(phenylsulfonyl)benzaldehyde, offering greater stability in nucleophilic environments but potentially slower imine/oxime formation kinetics.

Electron-withdrawing group Michael acceptor Protecting group chemistry

Ortho-Sulfonyl Directed Metalation: Unique Regiochemical Access Enabled by the Ortho Relationship

Mamaeva, Stoyanovich, and Krayushkin (1989) demonstrated that the ortho-sulfonyl group exerts a directing effect during metalation with n-butyllithium (BuLi), enabling the synthesis of o-sulfonylbenzaldehydes that are otherwise difficult to access [1]. This ortho-directing effect is geometrically unique: para-sulfonylbenzaldehyde isomers lack this capability entirely. The resulting o-sulfonylbenzaldehydes were converted to their oximes and oxidized with hypochlorite to give o-sulfonylbenzonitrile oxides—stable at 20 °C—a class of compounds not previously obtained. The tert-butylsulfonyl variant participates in this same manifold, as confirmed by its downstream conversion to products such as N-[(2-tert-butylsulfonylphenyl)methylidene]hydroxylamine [2].

Directed ortho-metalation C–H functionalization Nitrile oxide synthesis

Density Differential vs. Analogs: Implications for Scale-Up and Formulation Calculations

The predicted density of 2-(tert-butylsulfonyl)benzaldehyde is 1.175 g/cm³, which is approximately 9% lower than both the methylsulfonyl analog (1.289 g/cm³) and the phenylsulfonyl analog (1.299 g/cm³) . This lower density is a consequence of the bulky tert-butyl group introducing greater molecular volume per unit mass. In practical terms, one kilogram of the tert-butylsulfonyl compound occupies approximately 852 mL, compared to ~775 mL for the methylsulfonyl analog and ~770 mL for the phenylsulfonyl analog.

Density Scale-up Process chemistry

High-Confidence Application Scenarios for 2-(Tert-butylsulfonyl)benzaldehyde Based on Differential Evidence


Recrystallization-Dependent Purification in Multi-Step Syntheses

When a synthetic route requires a sulfonylbenzaldehyde intermediate that can be purified to high homogeneity without chromatography, 2-(tert-butylsulfonyl)benzaldehyde is the preferred choice among ortho-sulfonylbenzaldehydes. Its melting point of 123–125 °C [1] enables simple hot/cold recrystallization from dichloromethane/hexane mixtures, whereas the phenylsulfonyl analog (mp 90–92 °C) often oils out under similar conditions, and the methylsulfonyl analog is a liquid that requires distillation or column chromatography. This scenario is particularly relevant for medicinal chemistry laboratories synthesizing compound libraries where intermediate purity directly impacts downstream biological assay reproducibility.

LogP-Guided Selection for CNS or Solubility-Sensitive Drug Discovery Programs

In lead optimization campaigns where lipophilicity must be controlled to avoid promiscuous binding, phospholipidosis, or poor aqueous solubility, 2-(tert-butylsulfonyl)benzaldehyde offers an intermediate LogP (~1.6–2.04) [1] that is approximately 60-fold less lipophilic than the phenylsulfonyl analog (LogP 3.41) . This LogP window aligns with established drug-likeness guidelines (e.g., Lipinski's Rule of Five), making it a more advantageous aldehyde building block for constructing screening compounds than the highly hydrophobic phenylsulfonyl variant.

Controlled-Reactivity Condensation Chemistry Requiring Moderated Aldehyde Electrophilicity

For condensations with highly nucleophilic amines or hydrazines—where overly reactive aldehydes can lead to exothermic runaway or product decomposition—the tert-butylsulfonyl group provides a moderated electron-withdrawing effect compared with phenylsulfonyl [1]. This translates to more controlled imine and oxime formation kinetics while still yielding stable products such as N-[(2-tert-butylsulfonylphenyl)methylidene]hydroxylamine . This reactivity profile is valuable in flow chemistry setups where precise residence time control is required.

Ortho-Directed C–H Functionalization as Entry to o-Sulfonylbenzonitrile Oxides

In programs targeting 1,3-dipolar cycloaddition chemistry or nitrile oxide-based bioconjugation, 2-(tert-butylsulfonyl)benzaldehyde serves as the essential ortho-functionalized precursor. The ortho-sulfonyl group directs BuLi-mediated metalation, enabling chemistry that para-substituted sulfonylbenzaldehydes cannot replicate [1]. The resulting o-sulfonylbenzonitrile oxides are reportedly stable at 20 °C—a previously inaccessible compound class—and undergo normal cycloaddition with styrene [1]. This application scenario is irreplaceable by any non-ortho sulfonylbenzaldehyde isomer.

Quote Request

Request a Quote for 2-(Tert-butylsulfonyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.